physicochemical properties of 3-(4-Aminophenyl)propan-1-ol
physicochemical properties of 3-(4-Aminophenyl)propan-1-ol
Physicochemical Profiling, Synthesis Strategies, and Application Framework
Executive Summary
3-(4-Aminophenyl)propan-1-ol (CAS: 14572-92-0) represents a critical bifunctional building block in medicinal chemistry and materials science. Structurally characterized by a para-substituted benzene ring linking a primary amine and a primary alcohol via a propyl chain, this compound serves as a versatile scaffold. Its dual reactivity allows for orthogonal functionalization, making it indispensable in the synthesis of complex heterocycles, including precursors for antithrombotic agents (e.g., Rivaroxaban analogs) and aldo-keto reductase inhibitors.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed to support high-integrity research and development workflows.
Physicochemical Profile
Understanding the fundamental properties of 3-(4-Aminophenyl)propan-1-ol is prerequisite for optimizing its extraction, purification, and formulation.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note/Condition |
| CAS Number | 14572-92-0 | Verified Identity |
| Molecular Formula | C₉H₁₃NO | - |
| Molecular Weight | 151.21 g/mol | - |
| Appearance | Viscous oil to low-melting solid | Tendency to darken upon oxidation |
| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |
| pKa (Base) | 4.8 ± 0.2 (Aniline nitrogen) | Protonation of -NH₂ |
| pKa (Acid) | ~16 (Aliphatic alcohol) | Deprotonation of -OH |
| LogP | 0.6 – 0.9 (Predicted) | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | High solubility in polar organics |
| Water Solubility | Moderate | Soluble as HCl salt |
Critical Insight: Solubility & Handling
The compound exhibits amphiphilic character . While the propyl linker adds lipophilicity, the amino and hydroxyl groups facilitate hydrogen bonding.
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Extraction: At neutral pH, extraction into ethyl acetate is efficient.
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Purification: Acid-base extraction is highly effective. The amine can be protonated (pH < 3) to retain the compound in the aqueous phase while non-basic impurities are washed away, followed by basification (pH > 10) and extraction.
Structural Characterization & Spectroscopy
Accurate identification relies on interpreting the distinct electronic environments of the propyl chain and the para-substituted aromatic system.
Nuclear Magnetic Resonance (¹H NMR)
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Aromatic Region (δ 6.5 – 7.0 ppm): A characteristic AA'BB' system (pseudo-doublets) indicates para-substitution. The protons ortho to the amine appear upfield (shielded by the electron-donating -NH₂) compared to those ortho to the alkyl chain.
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Propyl Linker:
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Triplet (δ ~2.5 ppm): Benzylic -CH₂-.
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Multiplet (δ ~1.7 ppm): Central -CH₂-.
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Triplet (δ ~3.5 ppm): Hydroxymethyl -CH₂-OH.
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Exchangeable Protons: Broad singlets for -NH₂ and -OH, chemical shift varies with concentration and solvent.
Synthesis & Manufacturing
The most robust synthetic route involves the reduction of 4-nitrohydrocinnamic acid derivatives. This approach minimizes side reactions associated with direct aniline alkylation.
Validated Protocol: Two-Stage Reduction
This workflow ensures high purity by avoiding the handling of unstable intermediates.
Stage 1: Reduction of Carboxylic Acid to Alcohol
Precursor: 3-(4-Nitrophenyl)propanoic acid. Reagent: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).
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Setup: Flame-dry a 3-neck flask under N₂ atmosphere.
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Dissolution: Dissolve 3-(4-nitrophenyl)propanoic acid in anhydrous THF (0.5 M).
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Addition: Add BH₃·THF (1.5 equiv) dropwise at 0°C to control exotherm.
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Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of acid).
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Quench: Carefully add MeOH to destroy excess borane. Concentrate to yield 3-(4-Nitrophenyl)propan-1-ol .[1]
Stage 2: Catalytic Hydrogenation of Nitro Group
Precursor: 3-(4-Nitrophenyl)propan-1-ol (from Stage 1).[1] Reagent: H₂, Pd/C (10% wt).
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Solvent: Dissolve intermediate in MeOH or EtOH.
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Catalyst: Add 10 wt% Pd/C (wet support recommended to prevent ignition).
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Hydrogenation: Sparge with H₂ gas (balloon pressure is sufficient for <10g scale; autoclave 50 psi for larger scale). Stir vigorously for 4–12 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.
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Isolation: Concentrate filtrate to obtain 3-(4-Aminophenyl)propan-1-ol .
Synthesis Workflow Diagram
Figure 1: Step-wise reduction pathway from commercially available nitro-acid precursors.
Reactivity & Application Logic
The molecule possesses two nucleophilic sites: the aromatic amine (soft nucleophile) and the primary alcohol (hard nucleophile). Chemoselectivity is achieved through pH control and protecting group strategies.
Reactivity Map
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Amine-Selective Reactions:
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Acylation: Reaction with acid anhydrides/chlorides at neutral/mildly basic pH preferentially targets the amine (forming amides) due to its higher nucleophilicity compared to the alcohol.
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Diazotization: Reaction with NaNO₂/HCl at 0°C generates the diazonium salt, enabling Sandmeyer reactions (Cl, Br, CN insertion) or azo coupling.
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Alcohol-Selective Reactions:
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Oxidation: Swern or Dess-Martin oxidation yields 3-(4-aminophenyl)propanal. Note: The amine must be protected (e.g., Boc) to prevent polymerization or oxidation of the nitrogen.
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Appel Reaction: Conversion of -OH to -Br or -Cl for further alkylation.
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Chemoselectivity Diagram
Figure 2: Divergent reactivity profile highlighting orthogonal functionalization pathways.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is susceptible to air oxidation, turning the compound brown over time.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust or vapors.
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Spill Management: Adsorb with inert material (vermiculite). Do not flush into drains due to potential aquatic toxicity of aromatic amines.
References
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ChemicalBook. 3-(4-Aminophenyl)propan-1-ol Synthesis and Properties. Retrieved from
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ChemScene. Product Data: 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0).[1][2] Retrieved from
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CymitQuimica. Safety Data Sheet: 3-(4-Aminophenyl)propan-1-ol.[2][3] Retrieved from
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Fisher Scientific. Safety Data Sheet: 3-Amino-3-phenyl-1-propanol (Analogous Safety Data). Retrieved from
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Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Related Intermediate). Retrieved from
